5-Fluoro-4-[4-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine
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Overview
Description
5-Fluoro-4-[4-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[4-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-(fluoromethyl)piperidine.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a condensation reaction between the piperidine derivative and a suitable pyrimidine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[4-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-Fluoro-4-[4-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[4-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(piperidin-1-yl)pyridine-4-boronic acid pinacol ester
- N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
5-Fluoro-4-[4-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine is unique due to its specific combination of fluorine atoms and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19F2N3 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-fluoro-4-[4-(fluoromethyl)piperidin-1-yl]-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C13H19F2N3/c1-9(2)12-11(15)13(17-8-16-12)18-5-3-10(7-14)4-6-18/h8-10H,3-7H2,1-2H3 |
InChI Key |
ZXTHCOHZCUORDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N2CCC(CC2)CF)F |
Origin of Product |
United States |
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